Cas no 4443-37-2 (3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid)
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)butyric acid
- 3-phthalimidobutyric acid
- XGMBQBFMNKULBV-UHFFFAOYSA-N
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-butanoic acid
- 3760AE
- 3-(1,3-dioxoisoindol-2-yl)butanoic acid
- 2H-isoindole-2-propanoic acid, 1,3-dihydro-beta-methyl-1,3-dioxo-
-
- MDL: MFCD06219116
- Inchi: 1S/C12H11NO4/c1-7(6-10(14)15)13-11(16)8-4-2-3-5-9(8)12(13)17/h2-5,7H,6H2,1H3,(H,14,15)
- InChI Key: XGMBQBFMNKULBV-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(N1C(C)CC(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 342
- XLogP3: 1.2
- Topological Polar Surface Area: 74.7
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB408941-500 mg |
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid |
4443-37-2 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB408941-1 g |
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid |
4443-37-2 | 1g |
€322.50 | 2023-06-17 | ||
| abcr | AB408941-5 g |
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid |
4443-37-2 | 5g |
€907.00 | 2023-06-17 | ||
| abcr | AB408941-500mg |
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid; . |
4443-37-2 | 500mg |
€269.00 | 2025-04-18 | ||
| abcr | AB408941-1g |
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid; . |
4443-37-2 | 1g |
€317.00 | 2025-04-18 | ||
| abcr | AB408941-5g |
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid; . |
4443-37-2 | 5g |
€877.00 | 2025-04-18 | ||
| abcr | AB408941-10g |
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid; . |
4443-37-2 | 10g |
€1357.00 | 2025-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736133-1g |
3-(1,3-Dioxoisoindolin-2-yl)butanoic acid |
4443-37-2 | 98% | 1g |
¥4686.00 | 2024-05-13 | |
| A2B Chem LLC | AI95489-500mg |
3-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)butanoic acid |
4443-37-2 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AI95489-1g |
3-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)butanoic acid |
4443-37-2 | >95% | 1g |
$509.00 | 2024-04-20 |
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid Suppliers
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Comprehensive Overview of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS No. 4443-37-2)
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, with the CAS number 4443-37-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its abbreviated name or CAS 4443-37-2, is a derivative of isoindole-1,3-dione, which is a key structural motif in many biologically active molecules. Its unique chemical properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The growing interest in 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is driven by its potential applications in drug discovery and medicinal chemistry. Researchers are increasingly exploring its role as a building block for small molecule inhibitors and protease inhibitors, which are critical in targeting diseases such as cancer and inflammatory disorders. The compound's carboxylic acid functional group and isoindole-1,3-dione moiety provide versatile reactivity, enabling its use in diverse synthetic pathways.
One of the most frequently searched questions about CAS 4443-37-2 is its solubility and stability under various conditions. Studies indicate that this compound exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, making it suitable for laboratory-scale reactions. Its stability at room temperature ensures ease of handling, though it is recommended to store it in a cool, dry environment to prevent degradation. These properties are particularly relevant for researchers working on high-throughput screening and combinatorial chemistry.
In the context of green chemistry and sustainable synthesis, 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid has also been investigated for its potential to reduce waste in pharmaceutical manufacturing. Its efficient synthesis routes and compatibility with catalytic methods align with the industry's shift toward environmentally friendly practices. This aspect resonates with the increasing demand for eco-friendly chemical processes and green solvents, which are hot topics in contemporary research.
Another area of interest is the compound's role in peptide mimetics and bioactive scaffold design. The isoindole-1,3-dione core is known to mimic peptide bonds, making it a valuable tool for designing molecules that interact with biological targets. This has led to its use in the development of enzyme inhibitors and receptor modulators, which are pivotal in treating metabolic and neurological disorders. The compound's versatility is further highlighted by its incorporation into drug delivery systems and prodrug formulations.
From a commercial perspective, CAS 4443-37-2 is available through several chemical suppliers, often listed under its systematic name or synonyms such as 2-(3-carboxypropyl)isoindole-1,3-dione. Pricing and purity levels vary depending on the supplier, with most offering it in research-grade quantities. The compound's analytical data, including NMR spectra and HPLC chromatograms, are typically provided to ensure quality control, which is crucial for reproducibility in scientific studies.
In summary, 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS No. 4443-37-2) is a multifaceted compound with broad applications in pharmaceutical research and synthetic chemistry. Its structural features, combined with its reactivity and stability, make it a valuable asset for scientists exploring new therapeutic avenues and sustainable chemical processes. As research continues to evolve, this compound is likely to remain a focal point in the quest for innovative drug candidates and greener synthetic methodologies.
4443-37-2 (3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)